N-(6-Bromopyrimidin-4-YL)acetamide

Description

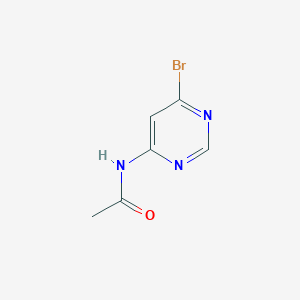

N-(6-Bromopyrimidin-4-YL)acetamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.037 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

N-(6-bromopyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C6H6BrN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11) |

InChI Key |

ZYJFZMXGKZMWGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromopyrimidin-4-YL)acetamide typically involves the bromination of pyrimidine derivatives followed by acetamidation. One common method involves the reaction of 6-bromopyrimidine with acetic anhydride in the presence of a catalyst to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyrimidin-4-YL)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .

Scientific Research Applications

N-(6-Bromopyrimidin-4-YL)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-Bromopyrimidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Bromopyrimidin-2-YL)acetamide

- N-(6-Chloropyrimidin-4-YL)acetamide

- N-(6-Fluoropyrimidin-4-YL)acetamide

Uniqueness

N-(6-Bromopyrimidin-4-YL)acetamide is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

N-(6-Bromopyrimidin-4-YL)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 6-position of the pyrimidine ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 215.05 g/mol. The presence of the bromine atom imparts unique chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various biochemical pathways, acting as either an inhibitor or an activator depending on the target molecule.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may lead to therapeutic effects in diseases such as cancer and infections.

- Receptor Binding : It can interact with receptors involved in cellular signaling, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit tumor growth, indicating potential applications in oncology.

- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibitors, particularly in relation to metabolic pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Research :

-

Enzyme Inhibition Studies :

- A detailed enzymatic assay highlighted the compound's capacity to inhibit specific kinases involved in cancer progression, suggesting a mechanism by which it could exert anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| N-(4-Bromopyrimidin-2-YL)acetamide | Bromine at 4-position | Moderate anticancer activity |

| N-(6-Chloropyrimidin-4-YL)acetamide | Chlorine instead of Bromine | Antimicrobial properties |

| N-(6-Fluoropyrimidin-4-YL)acetamide | Fluorine at 6-position | Enhanced receptor binding affinity |

This compound stands out due to its specific bromine substitution, which enhances its reactivity and biological efficacy compared to other halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.